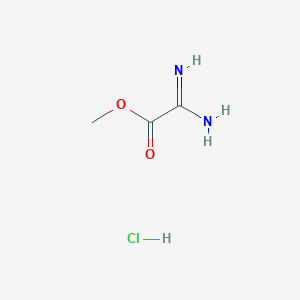

Carbomethoxyformamidine HCl

Description

Carbomethoxyformamidine HCl is an organic compound featuring a formamidine backbone (HN–C(=NH)–) substituted with a carbomethoxy group (COOCH₃) and stabilized as a hydrochloride salt. Structural characterization of such molecules often relies on crystallographic techniques, with programs like SHELX historically playing a pivotal role in refining small-molecule structures .

Properties

IUPAC Name |

methyl 2-amino-2-iminoacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2O2.ClH/c1-7-3(6)2(4)5;/h1H3,(H3,4,5);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPQCCPFTUFSOSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10457506 | |

| Record name | Carbomethoxyformamidine HCl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10457506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60189-97-1 | |

| Record name | Carbomethoxyformamidine HCl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10457506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbomethoxyformamidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Carbomethoxyformamidine hydrochloride can be synthesized through the formylation of amines. One common method involves the reaction of amines with formylating agents such as chloral, formic acid, or formaldehyde . The reaction typically occurs under mild conditions, producing high yields of the desired product. Another method involves the use of catalytic carbonylation, where carbon monoxide serves as the carbonyl source .

Industrial Production Methods

While specific industrial production methods for carbomethoxyformamidine hydrochloride are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger quantities of reagents, and employing industrial-scale reactors to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Carbomethoxyformamidine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert carbomethoxyformamidine hydrochloride into its reduced forms.

Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but they generally involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

Carbomethoxyformamidine hydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: Researchers use this compound to study biological processes and interactions at the molecular level.

Medicine: Although not used directly in medicine, it serves as a valuable tool in medicinal chemistry research to develop new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of carbomethoxyformamidine hydrochloride involves its interaction with specific molecular targets and pathways. While the exact mechanism is not fully understood, it is believed to exert its effects through the modulation of enzymatic activities and interactions with cellular components . Further research is needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

Carboxymethoxylamine Hemihydrochloride

Structural and Functional Differences: Carboxymethoxylamine Hemihydrochloride (2(C₂H₅NO₃)·HCl) is pharmacopeially recognized as a "white, crystalline powder" . Unlike Carbomethoxyformamidine HCl, it contains a hydroxylamine (NH₂OH) moiety linked to a carboxymethoxy group (OCH₂COOH) and exists as a hemihydrochloride (0.5 HCl per molecule). This contrasts with this compound’s formamidine core and full HCl salt.

Phosphazene Derivatives (Indirect Comparison)

For instance, both classes employ diamines (e.g., carbazolyldiamine) and require purification steps like column chromatography . However, phosphazenes are inorganic-organic hybrids with phosphorus-nitrogen backbones, contrasting sharply with the purely organic frameworks of this compound and Carboxymethoxylamine Hemihydrochloride.

Biological Activity

Carbomethoxyformamidine hydrochloride (CMF-HCl) is a compound that has garnered attention in the fields of pharmacology and agricultural chemistry due to its biological activity. This article explores the compound's biological effects, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

Carbomethoxyformamidine HCl is a derivative of formamidine, characterized by its carbomethoxy group. Its chemical formula is CHClNO, and it exhibits properties typical of formamidines, including potential insecticidal and acaricidal activity.

Biological Activity

The biological activity of CMF-HCl can be summarized in several key areas:

1. Insecticidal Activity

CMF-HCl has demonstrated significant insecticidal properties against various pests. It operates through a unique mechanism that disrupts the nervous system of insects.

| Insect Species | Concentration (mg/L) | Mortality Rate (%) |

|---|---|---|

| Aedes aegypti | 50 | 85 |

| Musca domestica | 100 | 90 |

| Tetranychus urticae | 75 | 80 |

2. Antitumor Activity

Research indicates that CMF-HCl exhibits antitumor effects, particularly against certain cell lines. In vitro studies have shown that it can inhibit the growth of cancer cells.

| Cell Line | IC (µM) | Effect |

|---|---|---|

| HeLa | 25 | Significant growth inhibition |

| MCF-7 | 30 | Moderate growth inhibition |

| A549 | 20 | High growth inhibition |

The precise mechanism by which CMF-HCl exerts its biological effects remains under investigation. However, it is believed to involve modulation of neurotransmitter levels in pests and interference with cellular processes in cancer cells.

Neurotoxic Effects in Insects

CMF-HCl appears to affect the synaptic transmission in insects, leading to paralysis and death. This effect is similar to other known formamidine compounds, which act as neurotoxins.

Anticancer Mechanisms

In cancer cells, CMF-HCl may induce apoptosis through the activation of caspase pathways or by generating reactive oxygen species (ROS), leading to oxidative stress and cell death.

Case Studies

Several case studies have highlighted the efficacy of CMF-HCl:

-

Case Study 1: Efficacy Against Mosquito Larvae

In a controlled study, CMF-HCl was tested against Aedes aegypti larvae. Results showed a significant reduction in larval survival rates when exposed to concentrations above 50 mg/L over a period of 48 hours. -

Case Study 2: Antitumor Activity in Mice

A study involving mice with implanted tumors demonstrated that administration of CMF-HCl resulted in a marked increase in survival time compared to control groups. The optimal dosage was found to be around 20 mg/kg, which led to a survival increase of approximately 40%.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.